2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922000-57-5
VCID: VC7055724
InChI: InChI=1S/C18H17ClN2O3/c1-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,8-10H2,1H3,(H,20,22)
SMILES: CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

CAS No.: 922000-57-5

Cat. No.: VC7055724

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide - 922000-57-5

Specification

CAS No. 922000-57-5
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
IUPAC Name 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Standard InChI InChI=1S/C18H17ClN2O3/c1-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,8-10H2,1H3,(H,20,22)
Standard InChI Key YMJUHKOYJAOFQZ-UHFFFAOYSA-N
SMILES CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Design

Core Benzoxazepine Framework

The compound features a tetrahydro-1,4-benzoxazepine core, a seven-membered ring system combining benzene and oxazepine moieties. The oxazepine ring contains oxygen and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5. The 4-methyl substituent on the oxazepine nitrogen enhances steric stability, while the 4-chlorophenylacetamide side chain introduces hydrophobic and electron-withdrawing characteristics.

Key Functional Groups:

  • Chlorophenyl Group: The para-chlorine atom on the phenyl ring increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration .

  • Acetamide Linker: The amide bond facilitates hydrogen bonding with biological targets, a feature common in protease inhibitors and receptor modulators .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the benzoxazepine core. A representative route includes:

  • Benzoxazepine Core Formation: Cyclization of 2-aminophenol derivatives with γ-butyrolactam under acidic conditions.

  • Acetamide Functionalization: Coupling the benzoxazepine intermediate with 4-chlorophenylacetyl chloride using a carbodiimide coupling agent.

  • Purification: Chromatographic separation to isolate the final product.

Challenges in Synthesis:

  • Low reactivity of intermediates requiring high-temperature conditions.

  • Epimerization risks at the oxazepine nitrogen due to steric hindrance.

Physicochemical Properties

Predicted and experimental properties of the compound are summarized below:

PropertyValueMethod/Source
Molecular Weight344.8 g/molVulcanChem
Calculated logP (ClogP)3.2 ± 0.4Computational modeling
Water Solubility (-logS)4.1PubChem algorithms
BBB Score3.8 (moderate penetration)CNS-MPO model

The compound’s moderate lipophilicity (ClogP = 3.2) and polar surface area (PSA = 78 Ų) suggest balanced membrane permeability and solubility, aligning with Lipinski’s rule of five .

Computational Insights and Druglikeness

ADMET Profiling

  • Absorption: High gastrointestinal absorption predicted (>80%) due to moderate ClogP .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating pharmacokinetic optimization .

  • Toxicity: Low hERG inhibition risk (pIC₅₀ = 4.2), reducing cardiotoxicity concerns .

Frontier Molecular Orbital Analysis

  • HOMO Energy: -6.8 eV, indicating electron-donating capacity for nucleophilic attacks .

  • LUMO Energy: -1.3 eV, suggesting electrophilic susceptibility at the ketone group .

Future Directions and Challenges

  • Synthetic Optimization: Developing enantioselective routes to avoid racemic mixtures.

  • In Vitro Validation: Testing against glioblastoma (U87-MG) and neuroblastoma (SH-SY5Y) cell lines .

  • ADMET Studies: Assessing bioavailability and metabolite profiling in rodent models .

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